5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a fused triazolo-thiazole core. This structure integrates a 1,2,4-triazole ring fused with a thiazole moiety, decorated with a 2,6-dimethylmorpholin-4-yl group, a phenyl ring, and a furan substituent. The morpholine group, a six-membered ring containing oxygen and nitrogen, enhances lipophilicity and may improve pharmacokinetic properties, such as membrane permeability.
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-11-24(12-14(2)28-13)17(15-7-4-3-5-8-15)18-20(26)25-21(29-18)22-19(23-25)16-9-6-10-27-16/h3-10,13-14,17,26H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQJVYRIRIPWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, which is synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative. The furan ring is then introduced via a coupling reaction, followed by the addition of the morpholine and phenyl groups through nucleophilic substitution reactions. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize costs. This includes using high-throughput synthesis techniques, continuous flow reactors, and automated purification systems. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s triazolo[3,2-b][1,3]thiazol core differs from triazolo[3,4-b][1,3,4]thiadiazoles (Evidences 2–3) by the position of sulfur and nitrogen atoms, which may alter electronic properties and bioactivity.
- Substituent Effects: Morpholine Group: Unique to the target compound, this substituent could enhance solubility and binding affinity compared to halogenated aryl groups (e.g., ’s fluorophenyl). Furan vs. Halogenation: Fluorophenyl groups (Evidences 1, 4) improve metabolic stability and electronegativity, whereas the target’s phenyl group may prioritize hydrophobic interactions.
Key Findings :
- Antifungal Potential: ’s triazolo-thiadiazoles showed activity against fungal enzymes, suggesting the target compound’s morpholine group might similarly enhance binding to ergosterol biosynthesis pathways.
- Antimicrobial Activity : ’s benzofuran derivatives exhibited broad-spectrum activity, implying the target’s furan group could synergize with the triazolo-thiazole core for bacterial inhibition.
- Structural Rigidity : ’s isostructural compounds highlight the role of planar conformations in crystallinity and stability, which may differ in the target due to its morpholine substituent.
Biological Activity
5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a morpholine ring, a phenyl group, a furan ring, and a triazolothiazole core. The synthesis typically involves multi-step organic reactions starting from the preparation of the triazolothiazole core through cyclization reactions with thioamide and hydrazine derivatives. Subsequent steps include introducing the furan ring via coupling reactions and adding the morpholine and phenyl groups through nucleophilic substitution reactions. The final product is purified using chromatographic techniques to ensure high purity and yield .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features have shown antimicrobial effects against various pathogens. For instance, derivatives of triazolo-thiazoles have been evaluated for their ability to inhibit bacterial growth in vitro .
Antitumor Properties : The compound's potential as an antitumor agent has been investigated through in vitro assays. A study involving related compounds demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating promising antitumor activity .
Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can alter cellular processes including signal transduction and gene expression .
Case Studies
Several studies have documented the biological activity of related compounds:
- Antitumor Activity Study :
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Antimicrobial Evaluation :
- Objective : Assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Broth microdilution testing was conducted following CLSI guidelines.
- Findings : Compounds demonstrated effective antibacterial activity against E. coli and S. aureus, indicating potential for development as antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, toluene), and catalysts. For example, intermediates like the thiazole and triazole rings must be formed under anhydrous conditions to avoid hydrolysis. Reaction optimization may involve adjusting stoichiometric ratios of reagents (e.g., diethyl oxalate, sodium hydride) and using purification techniques like recrystallization or chromatography . Yields can be monitored via TLC or HPLC to ensure purity ≥95%.
Q. Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For example, the furan-2-yl and dimethylmorpholine groups produce distinct NMR shifts (e.g., furan protons at δ 6.3–7.1 ppm). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What functional groups in the compound are reactive under physiological conditions?
The triazole-thiazole core is susceptible to nucleophilic attack, while the hydroxyl group at position 6 may undergo oxidation or conjugation. The dimethylmorpholine moiety can participate in hydrogen bonding, influencing solubility and target interactions. Stability studies in buffer solutions (pH 4–9) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s biological targets?
Molecular docking against enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can model binding affinities. For example, the morpholine and furan groups may occupy hydrophobic pockets, while the triazole-thiazole core interacts with catalytic residues. MD simulations (e.g., 100 ns trajectories) can validate binding stability and identify dynamic interactions .
Q. What strategies resolve contradictions in reported bioactivity data across similar triazole-thiazole derivatives?
Discrepancies in IC₅₀ values (e.g., antifungal vs. antitumor activity) may arise from assay conditions (e.g., cell line variability, incubation time). Systematic SAR studies comparing substituents (e.g., fluorophenyl vs. methoxyphenyl) can isolate structural determinants of activity. Meta-analyses of published datasets are advised to identify trends .
Q. How does stereoelectronic tuning of the dimethylmorpholine group influence pharmacokinetic properties?
The morpholine’s electron-donating methyl groups enhance lipophilicity (logP), potentially improving blood-brain barrier penetration. Computational tools like QSAR models can correlate substituent effects with ADME parameters. In vitro assays (e.g., Caco-2 permeability) should validate predictions .
Q. What experimental designs mitigate byproduct formation during large-scale synthesis?
Scale-up challenges include exothermic reactions and impurity accumulation. Design of Experiments (DoE) approaches can optimize parameters like temperature gradients and mixing rates. Continuous-flow reactors may reduce side reactions (e.g., dimerization) by minimizing residence time .
Methodological Guidance
Q. How to validate the compound’s antifungal mechanism using transcriptomic profiling?
RNA-seq analysis of treated fungal cultures (e.g., Candida albicans) can identify differentially expressed genes (e.g., ergosterol biosynthesis genes). Knockout strains of target enzymes (e.g., CYP51) may confirm on-target effects. Cross-reference with proteomic data ensures mechanistic coherence .
Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?
NF-κB luciferase reporter assays in macrophages (e.g., RAW 264.7) can measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6). COX-2 enzyme inhibition assays and ROS scavenging tests (e.g., DCFH-DA) provide complementary mechanistic insights .
Q. How to address solubility limitations in biological assays?
Co-solvents (e.g., DMSO ≤0.1%) or lipid-based nanoformulations (e.g., liposomes) can enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, while dialysis assays quantify free vs. bound compound in serum-containing media .
Data Contradiction Analysis
- Example: Conflicting cytotoxicity data in cancer vs. normal cell lines may reflect off-target effects. Dose-response curves (72-hour incubations) and annexin V/PI staining can distinguish apoptosis from necrosis. Cross-validation with 3D tumor spheroid models improves physiological relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
